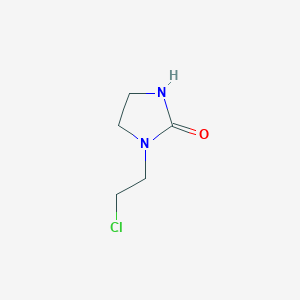

1-(2-氯乙基)-2-咪唑烷酮

描述

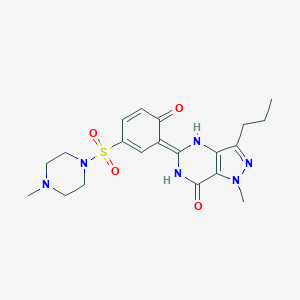

1-(2-Chloroethyl)imidazolidin-2-one is a chemical compound with the molecular formula C5H9ClN2O and a molecular weight of 148.59 g/mol . It is known for its utility in organic synthesis and has a melting point of 85-87°C . This compound is characterized by the presence of a chloroethyl group attached to an imidazolidinone ring, making it a versatile intermediate in various chemical reactions .

科学研究应用

有机合成

1-(2-氯乙基)-2-咪唑烷酮: 是一种用作试剂的有机合成化合物。它可以参与各种化学反应来合成新的化合物。 例如,它可用于制备西替利嗪,一种用于治疗精神分裂症的药物 .

气体传感技术

研究人员一直在研究使用该化合物的衍生物来检测有毒气体。 具体而言,一项研究探讨了使用基于复合材料的MEMS 气体传感器来检测 2-氯乙基乙基硫醚 (2-CEES),它模拟了二氯二乙基硫醚,二氯二乙基硫醚是一种臭名昭著的起泡剂,对人体健康有害 .

药物研究

该化合物的衍生物在药物研究中非常重要。它们被用于合成各种具有药理活性的分子。 例如,它已在与治疗肠病毒感染相关的专利中被提及 .

作用机制

Target of Action

1-(2-Chloroethyl)-2-imidazolidinone, also known as Lomustine , is an alkylating agent used in chemotherapy. It primarily targets DNA and RNA within cells . It is cell-cycle nonspecific and can affect cells at any stage of the cell cycle .

Mode of Action

Lomustine is a bifunctional alkylating agent, meaning it can alkylate both DNA and RNA . It has the ability to create interstrand cross-links (ICLs) in DNA . As with other nitrosoureas, it may also inhibit several key enzymatic processes by carbamoylation of amino acids in proteins . The alkylating action of Lomustine results in the formation of covalent bonds with DNA, leading to DNA damage and preventing the DNA from being correctly copied or read, which in turn triggers cell death .

Biochemical Pathways

The biochemical pathways affected by Lomustine are primarily those involved in DNA replication and RNA transcription . By alkylating DNA and RNA, Lomustine disrupts these critical cellular processes, leading to cell death . The DNA repair pathways engaged by the various DNA alkylation adducts include base excision repair, direct damage reversal by MGMT and ALKBH, as well as nucleotide excision repair .

Pharmacokinetics

Lomustine is highly lipid-soluble, allowing it to cross the blood-brain barrier . This property makes it ideal for treating brain tumors . After oral administration, it has a bioavailability of approximately 100% . It is metabolized in the liver into monohydroxylated metabolites . The elimination half-life of its metabolites is between 16 and 48 hours .

Result of Action

The primary result of Lomustine’s action is the induction of cell death in cancer cells . By damaging the DNA and RNA of these cells and disrupting key cellular processes, Lomustine prevents the cells from dividing and growing . This leads to a reduction in tumor size and can slow the progression of the disease .

Action Environment

The action of Lomustine can be influenced by various environmental factors. For example, the presence of certain enzymes in the body can affect the rate at which Lomustine is metabolized . Additionally, the pH level of the body can impact the stability and efficacy of Lomustine .

准备方法

1-(2-Chloroethyl)imidazolidin-2-one can be synthesized through several routes. One common method involves the reaction of ethylenediamine with chloroacetyl chloride under controlled conditions . The reaction typically proceeds as follows:

- Ethylenediamine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine.

- The reaction mixture is stirred at a low temperature to control the exothermic reaction.

- The resulting product is purified through recrystallization or distillation to obtain pure 1-(2-Chloroethyl)imidazolidin-2-one .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反应分析

1

属性

IUPAC Name |

1-(2-chloroethyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN2O/c6-1-3-8-4-2-7-5(8)9/h1-4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSFFDHIYYOVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178572 | |

| Record name | 1-(2-Chloroethyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2387-20-4 | |

| Record name | 1-(2-Chloroethyl)-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2387-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethyl)-2-imidazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002387204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2387-20-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Chloroethyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloroethyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-CHLOROETHYL)-2-IMIDAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNT494P6EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of the synthesis method described in the research paper for 1-(2-Chloroethyl)-2-imidazolidinone?

A1: The research paper [] highlights a novel synthesis method for 1-(2-Chloroethyl)-2-imidazolidinone using urea and N-(hydroxyethyl)ethylenediamine as starting materials. The significance of this method lies in its industrial applicability due to several advantages:

- High Yield: The reaction achieves a product yield of 91.5%, which is significantly high for chemical synthesis and implies less waste and higher efficiency. []

- Cost-Effectiveness: The readily available and relatively inexpensive starting materials contribute to a lower overall production cost. []

- Simplicity: The synthesis procedure involves straightforward condensation and chlorination reactions, making it easier to implement on a larger scale. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)

![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)

![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)

![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)